(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid
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Overview
Description
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups, an acetamido group, and a keto group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective acylation, and subsequent deprotection steps. The reaction conditions may vary, but common reagents include acetic anhydride for acylation and various protecting groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of the keto group can produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving hydroxylation and acylation reactions. Its structure allows it to interact with various enzymes, providing insights into their mechanisms.
Medicine
In medicine, this compound has potential as a therapeutic agent due to its ability to interact with biological molecules. It may be explored for its anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate enzyme activities or signal transduction pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)octanoic acid: Similar structure but with one less carbon atom.
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)decanoic acid: Similar structure but with one more carbon atom.
Uniqueness
The uniqueness of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid lies in its specific arrangement of functional groups and stereochemistry. This configuration allows for unique interactions with biological molecules and specific reactivity in chemical reactions, making it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(213C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i6+1 |
InChI Key |
KBGAYAKRZNYFFG-MFOUSPHQSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](C[13C](=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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